Home > Products > Screening Compounds P105405 > 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride - 1432029-26-9

1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride

Catalog Number: EVT-3085664
CAS Number: 1432029-26-9
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5)

  • Compound Description: This compound was a former antiasthma drug candidate. [] A novel synthetic pathway utilizing a modified Migita reaction for carbon-sulfur bond formation was developed to improve its production. []
  • Relevance: This compound shares the core structure of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride, with the addition of a thiophenyl-2H-pyran-4-carboxamide substituent at the meta position of the phenyl ring. []

Tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide (6)

  • Compound Description: This compound served as a key intermediate in the synthesis of Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5). []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (1, CJ-12,918)

  • Relevance: This compound shares a very similar structure with 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride. The key difference is the presence of a 5-fluoro-4-methoxy-3,4,5,6-tetrahydro-2H-pyran ring connected via an oxygen atom to the benzylic carbon in CJ-12,918, instead of the methanamine dihydrochloride group in the target compound. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (10, CJ-13,454)

  • Compound Description: This compound is a structurally modified analogue of CJ-12,918, designed to improve its pharmacokinetic and toxicological profiles. It exhibits equipotent in vivo potency as a 5-LO inhibitor compared to CJ-12,918. []
  • Relevance: CJ-13,454 is closely related to both 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride and CJ-12,918. It retains the 2-methyl-1H-imidazol-1-ylbenzyl ether moiety but features a 4-carboxamide substituted tetrahydro-2H-pyran ring, contributing to its improved pharmacological properties. []

1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitrile (5a)

  • Compound Description: This compound exhibited potent positive inotropic activity. [] Its structure-activity relationship was investigated by synthesizing various analogues. []
  • Relevance: This compound shares the 4-(1H-imidazol-1-yl)phenyl moiety with 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride. The key difference is the presence of a 1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile substituent at the para position of the phenyl ring in 5a, instead of the methanamine dihydrochloride group in the target compound. []

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones (CI-914)

  • Compound Description: This compound, along with its 5-methyl derivative (CI-930), displayed potent positive inotropic activity. [] These compounds were found to be more potent than existing inotropic drugs like amrinone and milrinone. []
  • Relevance: This compound shares the 4-(1H-imidazol-1-yl)phenyl moiety with 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride. The difference lies in the presence of a 4,5-dihydro-3(2H)-pyridazinone ring connected at the para position of the phenyl ring in CI-914, in contrast to the methanamine dihydrochloride group in the target compound. []

5-Methyl-4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones (CI-930)

  • Compound Description: This compound is a methyl derivative of CI-914 and shows even more potent positive inotropic activity. []
  • Relevance: CI-930 is very similar in structure to both CI-914 and 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride. The key distinction lies in the presence of a 5-methyl-4,5-dihydro-3(2H)-pyridazinone ring attached at the para position of the phenyl ring in CI-930, as opposed to the methanamine dihydrochloride group in the target compound. []

3-aryl-5-[(aryloxy)alkyl]-3-[(1H-imidazol-1-yl)methyl]-2-methylisoxazolidines

  • Compound Description: This series of compounds was synthesized and evaluated for their antifungal activity. [] Some derivatives containing halogen atoms in the aryl rings demonstrated potent activity, particularly against Trichophyton rubrum and Candida albicans. []
  • Relevance: This series shares the 3-[(1H-imidazol-1-yl)methyl]phenyl substructure with 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride. The variations within this series, particularly the presence of aryl and aryloxyalkyl substituents on the isoxazolidine ring, highlight the exploration of different structural features for modulating antifungal activity. []

5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine

  • Compound Description: This compound serves as a key intermediate in the synthesis of nilotinib. [] An improved synthetic process for this compound has been developed. []
  • Relevance: This compound and 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride both feature a 4-(methyl-1H-imidazol-1-yl)phenyl core structure. The difference lies in the substitution pattern on the phenyl ring; the target compound has a methanamine dihydrochloride substituent at the para position, while this compound has a trifluoromethyl group at the meta position and an amine group at the para position. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

  • Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. [, ] Research has focused on improving its solubility and bioavailability, particularly through the use of organic acids as solubilizing agents. [, ]
  • Relevance: This compound and 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride share a 4-(methyl-1H-imidazol-1-yl)phenyl substructure. The presence of the 4-(methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine moiety in nilotinib suggests a potential structural basis for its biological activity, and further research exploring variations on this substructure could be beneficial for discovering new therapeutic agents. [, ]
Overview

1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride is an organic compound characterized by the presence of an imidazole ring linked to a phenyl group and a methanamine moiety. This compound belongs to the imidazole family, which is notable for its diverse biological activities and applications in pharmaceuticals. The specific structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

The compound can be sourced from various chemical suppliers and databases, including PubChem, Sigma-Aldrich, and BenchChem, which provide detailed information about its properties and synthesis methods .

Classification

1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride can be classified as:

  • Organic Compound: It contains carbon-based structures.
  • Imidazole Derivative: It features an imidazole ring, which is critical for its biological activity.
  • Amino Compound: The presence of the methanamine group classifies it among amines.
Synthesis Analysis

Methods

The synthesis of 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions.

Technical Details

  1. Condensation Reaction: A common method involves the condensation of 2-methyl-1H-imidazole with an aromatic aldehyde followed by reduction to yield the desired amine.
    • Reactants: 2-methyl-1H-imidazole, aromatic aldehyde.
    • Conditions: The reaction typically requires a solvent such as dimethylformamide and may involve catalysts like sulfur.
  2. Grignard Reaction: Another method includes the use of Grignard reagents to introduce the phenyl group into the imidazole framework.
    • Reactants: 2-formyl-1-methyl-1H-imidazole and phenylmagnesium bromide.
    • Conditions: This reaction is conducted under anhydrous conditions to prevent hydrolysis.
Molecular Structure Analysis

Structure

The molecular structure of 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride can be represented as follows:

C11H15N3 2HCl\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{ }2\text{HCl}

Data

  • Molecular Weight: 173.21 g/mol
  • CAS Number: 855766-92-6
  • InChI Key: IRPDMVRGNZBTMZ-UHFFFAOYSA-N

The compound's structure features a central methanamine group connected to a phenyl ring that is substituted with a methylated imidazole group.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride includes:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile in various organic reactions.
  • Acid-base Reactions: As a dihydrochloride salt, it can participate in acid-base chemistry, forming soluble complexes with acids or bases.

Technical Details

In laboratory settings, the compound may undergo reactions typical for amines, such as acylation or alkylation, depending on the substituents present on the phenyl ring.

Mechanism of Action

Process

The mechanism of action for 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride primarily involves its interaction with biological receptors. The imidazole moiety is known to engage in hydrogen bonding and coordination with metal ions or biological macromolecules.

Data

Research indicates that compounds containing imidazole rings often exhibit activity against various biological targets, including enzymes and receptors involved in signaling pathways. The specific interactions depend on the spatial arrangement and electronic properties imparted by the methyl and phenyl groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its dihydrochloride form, enhancing its bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to its salt form.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges within standard values for similar compounds.

Relevant analyses such as thermogravimetric analysis could provide insights into thermal stability and decomposition temperatures.

Applications

Scientific Uses

1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Research Studies: In studies exploring imidazole derivatives' roles in drug design and development due to their pharmacological properties.

This compound exemplifies the importance of imidazole derivatives in medicinal chemistry, particularly for developing new therapeutic agents targeting specific diseases.

Properties

CAS Number

1432029-26-9

Product Name

1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride

IUPAC Name

[4-(2-methylimidazol-1-yl)phenyl]methanamine;dihydrochloride

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16

InChI

InChI=1S/C11H13N3.2ClH/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11;;/h2-7H,8,12H2,1H3;2*1H

InChI Key

YSIDNQKGUSKSHW-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C2=CC=C(C=C2)CN.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.